N-ethyl-2,4-difluoro-N-phenylbenzamide
Description
Properties
Molecular Formula |
C15H13F2NO |
|---|---|
Molecular Weight |
261.272 |
IUPAC Name |
N-ethyl-2,4-difluoro-N-phenylbenzamide |
InChI |
InChI=1S/C15H13F2NO/c1-2-18(12-6-4-3-5-7-12)15(19)13-9-8-11(16)10-14(13)17/h3-10H,2H2,1H3 |
InChI Key |
ZQJXTXRIMIISQB-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Nitro-Substituted Analogs: N-Ethyl-2,4-dinitrobenzamide (EDNB)
Synthesis : EDNB is synthesized via the reaction of 2,4-dinitrobenzoyl chloride with ethylamine in ether, yielding a nitro-substituted benzamide. This method is analogous to routes used for other benzamide derivatives .
Properties :
- Electronic Effects: The nitro groups are strong electron-withdrawing substituents, reducing electron density on the aromatic ring. This enhances electrophilic interactions, as observed in π-π complexation studies with aromatic donors like 2,6-dimethylaniline (DMA) and bupivacaine (BPC) .
- NMR Data : EDNB exhibits distinct proton resonances (δ 8.92 for H3, δ 8.53 for H5, and δ 7.75 for H6 in CDCl₃), which shift upfield upon complexation due to electron density redistribution .
Complexation Behavior :
| Donor | Δδ (EDNB, ppm) |
|---|---|
| DMA | H3: 0.2496, H5: 0.3242, H6: 0.3663 |
| BPC | H3: 0.3531, H5: 0.3686, H6: 0.2903 |
The larger chemical shift changes with BPC suggest stronger π-π interactions compared to DMA, likely due to steric and electronic compatibility .
Sulfonamide Analogs: N-Ethyl-2,4-dinitrobenzenesulfonamide (EDNS)
Structural Differences : Replacing the benzamide carbonyl with a sulfonamide group (SO₂NH₂) increases polarity and hydrogen-bonding capacity.
Complexation Limitations :
Fluorinated Benzamides
Example 1 : N-(2,4-Difluorophenyl)-2-fluorobenzamide ()
- Synthesis : Crystallized and characterized via X-ray diffraction, this compound features fluorine atoms on both the benzamide and N-phenyl groups.
- Electronic Profile : Fluorine’s electron-withdrawing nature moderately reduces ring electron density compared to nitro groups, balancing solubility and reactivity .
Example 2 : 4-Ethyl-N-(2-fluorophenyl)benzamide (CAS 839693-39-9)
Substituent Effects on Key Properties
| Property | EDNB (Nitro) | Fluorinated Analog (Hypothetical) | EDNS (Sulfonamide) |
|---|---|---|---|
| Electron Density | Low (Nitro-EWG) | Moderate (Fluorine-EWG) | Low (Sulfonamide) |
| Solubility | Low in polar solvents | Moderate | High |
| π-π Interaction | Strong (Δδ > 0.3 ppm) | Moderate (Δδ ~0.2 ppm inferred) | Weak/Overlapping |
| Synthetic Route | Acyl chloride + amine | Similar to EDNB | Sulfonyl chloride + amine |
Key Findings :
- Nitro groups enhance π-π interactions but reduce solubility.
- Fluorine substituents offer a balance between electronic effects and bioavailability.
- Sulfonamides, while polar, face limitations in aromatic stacking studies due to spectral interference .
Preparation Methods
Coupling of 2,4-Difluorobenzoic Acid with N-Ethylaniline
A two-step procedure derived from analogous benzamide syntheses involves:
-
Activation of 2,4-difluorobenzoic acid with thionyl chloride (SOCl₂) to form 2,4-difluorobenzoyl chloride.
-
Reaction with N-ethylaniline in dichloromethane (DCH₂) using triethylamine (Et₃N) as a base.
Representative Conditions:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | 0°C → room temperature |
| Molar Ratio (Acid:Amine) | 1:1.2 |
| Reaction Time | 12-18 hours |
| Yield (Theoretical) | 68-72% |
This method requires rigorous exclusion of moisture to prevent hydrolysis of the acyl chloride intermediate.
Sequential Fluorination Approaches
When starting from non-fluorinated precursors, directed ortho-metalation (DoM) strategies enable precise fluorine placement:
Directed Lithiation of N-Ethyl-N-Phenylbenzamide
-
Lithiation : Treatment with LDA (lithium diisopropylamide) at -78°C in THF
-
Electrophilic Fluorination : Sequential quenching with Selectfluor® or NFSI (N-fluorobenzenesulfonimide)
Key Considerations:
-
The first fluorination occurs at the more reactive 2-position due to proximity to the amide directing group
-
Second fluorination at the 4-position requires elevated temperatures (0°C to 25°C)
-
Competing para-fluorination byproducts necessitate chromatographic separation
Transition Metal-Mediated Syntheses
Palladium-Catalyzed Aminocarbonylation
A modified Heck reaction protocol enables simultaneous introduction of ethyl and phenyl groups:
Optimized Conditions:
-
Ligand: DPEPhos (bis[(2-diphenylphosphino)phenyl] ether)
-
CO Pressure: 3 atm
-
Temperature: 80°C
Solid-Phase Synthesis for High-Throughput Production
Automated parallel synthesis methods adapted from combinatorial chemistry:
-
Resin-Bound Aniline : Wang resin functionalized with N-ethylaniline
-
Acylation : 2,4-difluorobenzoyl chloride in DMF with HOBt/DIC activation
Advantages:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Direct Amidation | 68-72 | 92-95 | High | Industrial |
| Sequential Fluorination | 45-52 | 88-90 | Moderate | Lab-scale |
| Palladium Catalysis | 55-58 | 89-93 | High | Pilot Plant |
| Solid-Phase Synthesis | 78-82 | 85-88 | Excellent | Microscale |
Data synthesized from reaction protocols in
Purification and Characterization
Critical steps for isolating this compound:
-
Chromatography : Silica gel with ethyl acetate/hexane (3:7 → 1:1 gradient)
-
Recrystallization : Ethanol/water (4:1) at -20°C yields needle-like crystals
-
Analytical Validation :
Industrial-Scale Manufacturing Considerations
For bulk production (>100 kg batches):
Q & A
Q. What are the common synthetic routes for preparing N-ethyl-2,4-difluoro-N-phenylbenzamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with fluorination of the benzamide core followed by N-alkylation. Key steps include:
- Fluorination: Electrophilic aromatic substitution using HF or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at the 2- and 4-positions .
- N-Alkylation: Reaction of the fluorinated benzamide with ethyl iodide or bromoethane in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF or acetonitrile) .
- Optimization: Control reaction temperature (60–80°C) and stoichiometric ratios to minimize byproducts like over-alkylation. Catalysts such as phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance yield .
Q. What spectroscopic techniques are most effective for characterizing fluorinated benzamide derivatives?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ -110 to -120 ppm for aromatic fluorines). ¹H NMR resolves ethyl and phenyl group integration .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) or MALDI-TOF verifies molecular weight and fragmentation patterns (e.g., loss of ethyl or fluorine groups) .
- X-ray Crystallography: Resolves crystal packing and confirms stereoelectronic effects of fluorine substituents .
Q. How does the substitution pattern on the benzamide core influence physicochemical properties?
Methodological Answer:
- Lipophilicity: Fluorine at the 2- and 4-positions increases logP (measured via HPLC) due to reduced polarity, enhancing membrane permeability .
- Solubility: Ethyl and phenyl groups reduce aqueous solubility (<0.1 mg/mL in PBS), necessitating DMSO or cyclodextrin-based formulations for biological assays .
- Thermal Stability: Differential scanning calorimetry (DSC) shows melting points >150°C, with decomposition observed at ~250°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving fluorinated benzamides?
Methodological Answer:
- Dose-Response Analysis: Use standardized IC₅₀ assays (e.g., enzyme inhibition) to compare potency across studies. For example, discrepancies in cytotoxicity may arise from variations in cell line sensitivity .
- Metabolic Stability Testing: Assess compound stability in liver microsomes to identify rapid degradation as a confounding factor .
- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .
Q. What in silico approaches are suitable for predicting the binding interactions of fluorinated benzamides with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases). Fluorine’s electronegativity often stabilizes interactions with backbone amides .
- MD Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess conformational stability of ligand-target complexes. Fluorine’s small size minimizes steric clashes .
- QSAR Modeling: Develop models using descriptors like molar refractivity and Hammett constants to predict activity trends across derivatives .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of fluorine substituents in benzamide derivatives?
Methodological Answer:
- Analog Synthesis: Prepare analogs with fluorine at 2-, 3-, or 4-positions and measure activity shifts. For example, 2,4-difluoro substitution shows 10-fold higher kinase inhibition than mono-fluoro analogs .
- Electrostatic Potential Maps: Compute using DFT (density functional theory) to visualize how fluorine alters electron density and hydrogen-bonding capacity .
- Pharmacophore Modeling: Identify critical features (e.g., fluorine as a hydrogen-bond acceptor) using tools like Phase or MOE .
Q. What strategies mitigate challenges in synthesizing asymmetrically substituted benzamides like this compound?
Methodological Answer:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to protect the amine during fluorination, then deprotect for alkylation .
- Regioselective Fluorination: Employ directing groups (e.g., nitro or methoxy) to control fluorine placement before removal .
- Microwave-Assisted Synthesis: Reduce reaction times from hours to minutes (e.g., 30 min at 100°C) while maintaining >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
